

7-Chlorothieno[2,3-b]pyrazine: Technical Guide & Monograph

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Compound of Interest

Compound Name: 7-Chlorothieno[2,3-b]pyrazine

CAS No.: 59944-74-0

Cat. No.: B1610758

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Executive Summary

7-Chlorothieno[2,3-b]pyrazine (CAS: 59944-74-0) is a fused bicyclic heteroaromatic compound characterized by a pyrazine ring fused to a thiophene ring.[1][2] In drug discovery, this scaffold serves as a bioisostere for quinoline and quinazoline cores, offering unique electronic properties and solubility profiles. It is primarily utilized as a high-value intermediate for synthesizing kinase inhibitors (e.g., PKC, PI3K) and antitumor agents, where the chlorine atom at the C-7 position acts as a versatile handle for nucleophilic aromatic substitution () and palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties[2]

[3][4][5][6][7][8][9]

Nomenclature and Identifiers

Property	Detail
Chemical Name	7-Chlorothieno[2,3-b]pyrazine
CAS Registry Number	59944-74-0
Molecular Formula	C
	H
	ClN
	S
Molecular Weight	170.62 g/mol
SMILES	<chem>Clc1csc2nccnc12</chem>
InChI Key	KRCMBGHFNZGMDA-UHFFFAOYSA-N

Physical Properties

Property	Value / Description	Note
Appearance	Off-white to pale yellow solid	Crystalline powder form is common.
Melting Point	173–174 °C (Experimental)	Value derived from commercial certificates of analysis; may vary by purity.
Boiling Point	~299 °C (Predicted)	At 760 mmHg.
Density	1.52 ± 0.1 g/cm ³ (Predicted)	High density due to sulfur/chlorine content.
Solubility	DMSO, DMF, Chloroform	Limited solubility in water; soluble in polar organic solvents.

Synthetic Pathways and Manufacturing

The synthesis of **7-chlorothieno[2,3-b]pyrazine** typically proceeds through the construction of the thieno[2,3-b]pyrazine core followed by functionalization, or via cyclization of functionalized pyrazines.

Primary Route: Cyclization and Deoxychlorination

This robust pathway involves the formation of the thienopyrazin-7-one intermediate, followed by chlorination.

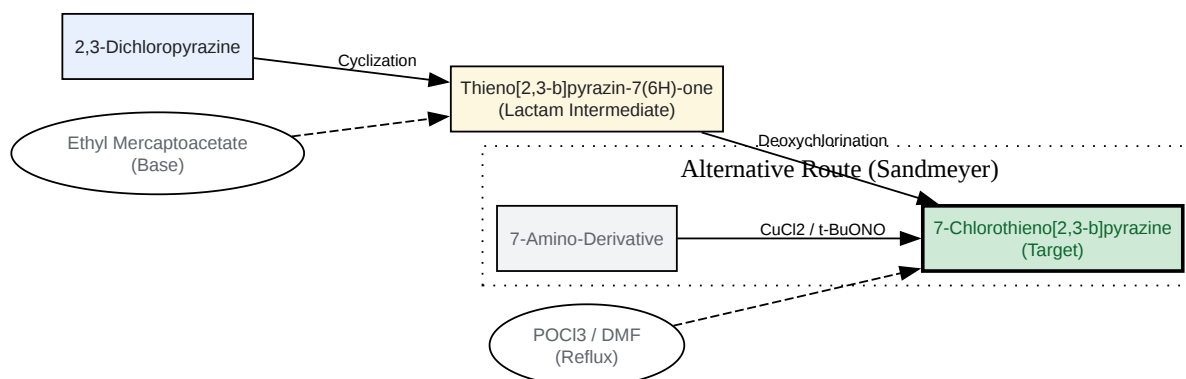
- Core Formation: Reaction of 2,3-dichloropyrazine with ethyl mercaptoacetate (or similar thioglycolates) under basic conditions (NaCO or NaH) yields the cyclized intermediate, typically thieno[2,3-b]pyrazin-7(6H)-one.
- Chlorination: The lactam carbonyl at position 7 is converted to the chloride using Phosphorus Oxychloride (POCl₃), often with a catalytic amount of DMF.

Alternative Route: Sandmeyer-Type Transformation

For derivatives bearing esters (e.g., methyl **7-chlorothieno[2,3-b]pyrazine-6-carboxylate**), the route may start from the corresponding 7-amino compound, utilizing alkyl nitrites and copper chlorides (Sandmeyer reaction), followed by decarboxylation if the parent core is desired.

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis strategies.



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Figure 1: Synthetic workflow for accessing the **7-chlorothieno[2,3-b]pyrazine** scaffold.

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution ()

The C-7 position is highly activated for nucleophilic attack due to the electron-deficient nature of the fused pyrazine ring.

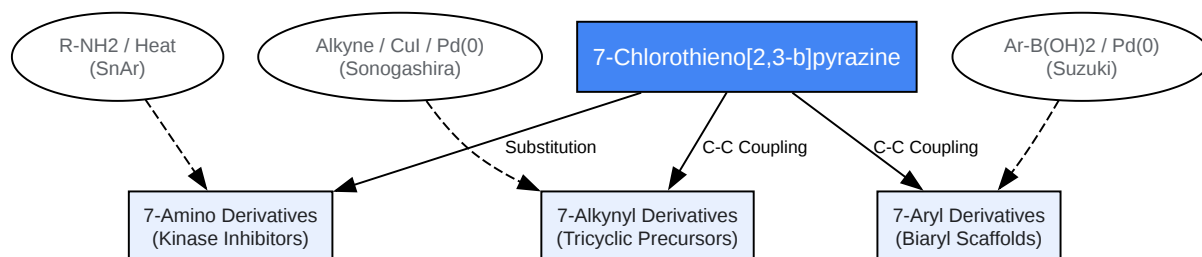
- Amination: Reaction with primary and secondary amines displaces the chloride to yield 7-aminothieno[2,3-b]pyrazines. This is the primary method for generating kinase inhibitor libraries.
- Alkoxylation: Treatment with alkoxides (e.g., NaOMe) yields the corresponding ethers.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond serves as an excellent electrophile for organometallic coupling:

- Suzuki-Miyaura: Coupling with aryl boronic acids introduces aromatic side chains.
- Sonogashira: Reaction with terminal alkynes yields alkynyl derivatives, which can undergo further cyclization to form tricyclic lactones (e.g., pyrano-fused systems).

Reaction Map



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Figure 2: Divergent reactivity profile of the 7-chloro handle.

Medicinal Chemistry Applications

Kinase Inhibition

The thieno[2,3-b]pyrazine scaffold functions as a bioisostere of the quinazoline core found in drugs like Gefitinib. The nitrogen atoms in the pyrazine ring can engage in hydrogen bonding with the hinge region of kinase ATP-binding pockets.

- Mechanism: Substitution at the 7-position allows the introduction of solubilizing groups (e.g., piperazines) or pharmacophores that target the ribose-binding pocket.
- Case Study: Derivatives synthesized via Sonogashira coupling followed by cyclization have demonstrated micromolar potency () against human tumor cell lines (e.g., MCF-7, HeLa) and antiparasitic activity against *Trypanosoma brucei*.

Tricyclic Lactone Formation

Recent research highlights the utility of **7-chlorothieno[2,3-b]pyrazine** derivatives as precursors for tricyclic lactones (pyrano[4',3':4,5]thieno[2,3-b]pyrazin-6-ones). These rigidified structures are accessed via acid-catalyzed cyclization of 7-alkynyl intermediates, locking the conformation to improve binding selectivity.

Safety and Handling

- Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). It may cause respiratory irritation.
- Handling: Manipulate in a fume hood. Avoid dust formation.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive; hydrolysis may revert the chloride to the lactam.

References

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- Analogous Synthesis (Methodology):Synthesis of 7-Aryl-6,7-dihydrothieno[2,3-b]pyrazines. Semantic Scholar.
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